GW542573X
Overview
Description
GW 542573X: is a selective activator of small-conductance calcium-activated potassium channels, specifically targeting the KCa2.1 subtype. This compound is known for its ability to modulate ion channels, making it a valuable tool in various scientific research applications .
Mechanism of Action
Target of Action
Similar compounds, such as tert-butyl 4- (4- (aminomethyl)phenyl)piperidine-1-carboxylate, have been used as semi-flexible linkers in protac development for targeted protein degradation .
Mode of Action
It’s known that the conformational flexibility of the piperazine ring and the polar nitrogen atoms in the piperazine ring enhance favorable interaction with macromolecules .
Biochemical Pathways
Compounds containing piperazine rings have been used as intermediates in the synthesis of several novel organic compounds such as amides, sulphonamides, mannich bases, schiff’s bases, thiazolidinones, azetidinones, and imidazolinones .
Result of Action
Compounds containing piperazine rings have shown a wide spectrum of biological activities such as antibacterial, antifungal, anticancer, antiparasitic, antihistamine, and antidepressive activities .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of GW 542573X involves the reaction of 4-[(2-methoxyphenyl)amino]carbonyl]oxy]methyl]-piperidinecarboxylic acid-1,1-dimethylethyl ester. The reaction conditions typically include the use of solvents such as dimethyl sulfoxide and ethanol, with the product being purified to a purity of ≥99% using high-performance liquid chromatography .
Industrial Production Methods: Industrial production methods for GW 542573X are not widely documented. the compound is available from various suppliers, indicating that it is produced on a commercial scale for research purposes .
Chemical Reactions Analysis
Types of Reactions: GW 542573X primarily undergoes substitution reactions due to the presence of functional groups such as the methoxyphenyl and piperidinecarboxylic acid ester. These reactions are typically carried out under mild conditions to preserve the integrity of the compound .
Common Reagents and Conditions: Common reagents used in the reactions involving GW 542573X include dimethyl sulfoxide and ethanol. The reactions are often conducted at room temperature or slightly elevated temperatures to ensure optimal yields .
Major Products: The major products formed from the reactions involving GW 542573X are typically derivatives that retain the core structure of the compound, with modifications to the functional groups .
Scientific Research Applications
GW 542573X is extensively used in scientific research due to its selective activation of small-conductance calcium-activated potassium channels. Its applications include:
Chemistry: Used as a tool to study the modulation of ion channels and their role in various chemical processes
Biology: Employed in research to understand the physiological and pathological roles of potassium channels in cellular functions
Medicine: Investigated for its potential therapeutic applications in treating neurological disorders and other conditions related to ion channel dysfunction
Industry: Utilized in the development of new drugs and therapeutic agents targeting ion channels
Comparison with Similar Compounds
NS309: Another activator of small-conductance calcium-activated potassium channels, but with a different selectivity profile.
CyPPA: Selective for KCa2.2 and KCa2.3 subtypes, making it distinct from GW 542573X which is selective for KCa2.1
Uniqueness: GW 542573X is unique in its high selectivity for the KCa2.1 subtype of small-conductance calcium-activated potassium channels. This specificity makes it a valuable tool for studying the distinct roles of different potassium channel subtypes in various physiological and pathological processes .
Biological Activity
GW542573X is a selective small-conductance calcium-activated potassium (SK) channel activator, primarily targeting the SK1 subtype. This compound has garnered attention for its potential therapeutic applications in various physiological and pathophysiological conditions due to its unique mechanism of action.
This compound acts as a genuine activator of SK1 channels, exhibiting approximately 10 times higher potency at SK1 channels compared to SK2 and SK3 channels. This selectivity allows this compound to modulate cellular functions influenced by calcium-activated potassium channels, particularly in excitable tissues like neurons and cardiomyocytes .
Cellular Effects
The activation of SK1 channels by this compound leads to hyperpolarization of the cell membrane, which can influence various cellular processes:
- Calcium Signaling : Activation of SK1 channels enhances calcium entry into cells through store-operated calcium entry (SOCE) and constitutive calcium entry (CCE), which are critical for numerous cellular functions, including muscle contraction and neurotransmitter release .
- Cell Proliferation : Studies indicate that this compound can modulate cell proliferation in Ewing sarcoma cells by affecting the membrane potential and calcium signaling pathways. Specifically, it has been shown to counteract the effects of KCNN1 silencing, which is associated with reduced calcium influx and slowed cell cycle progression .
Table 1: Summary of this compound Effects on Cellular Functions
Function | Effect of this compound | Reference |
---|---|---|
Membrane Hyperpolarization | Increases membrane potential | |
Calcium Entry | Enhances SOCE and CCE | |
Cell Proliferation | Modulates proliferation in Ewing sarcoma cells |
Case Study 1: Ewing Sarcoma Cells
In a study involving Ewing sarcoma cell lines, this compound was utilized to assess its impact on cell proliferation and calcium signaling. The compound significantly increased the calcium influx in cells where KCNN1 was silenced, suggesting that SK1 activation plays a crucial role in regulating cellular growth dynamics. The results indicated a marked improvement in cell cycle progression when treated with this compound, highlighting its potential as a therapeutic agent in cancer treatment .
Case Study 2: Cardiac Function
Another investigation focused on the effects of this compound on cardiac myocytes revealed that while it activated SK1 channels, it did not significantly alter mitochondrial membrane potential (ΔΨm) in hypertrophic hearts. This suggests that while this compound is effective in activating SK channels, its impact on cardiac function may be limited under certain pathological conditions .
Properties
IUPAC Name |
tert-butyl 4-[(2-methoxyphenyl)carbamoyloxymethyl]piperidine-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N2O5/c1-19(2,3)26-18(23)21-11-9-14(10-12-21)13-25-17(22)20-15-7-5-6-8-16(15)24-4/h5-8,14H,9-13H2,1-4H3,(H,20,22) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SAXGSDIZIYFNKD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)COC(=O)NC2=CC=CC=C2OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
660846-41-3 | |
Record name | 660846-41-3 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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